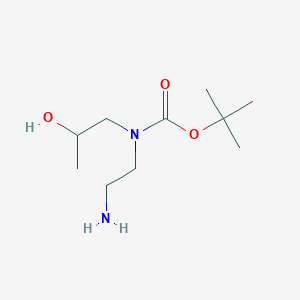
2-Iodo-5-phenyl-1,3,4-thiadiazole
Übersicht
Beschreibung
2-Iodo-5-phenyl-1,3,4-thiadiazole is a compound with the molecular formula C8H5IN2S . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
1,3,4-thiadiazole derivatives have been synthesized through various methods, including cyclization and condensation reactions . The synthesis of these derivatives has been a subject of considerable interest due to their broad types of biological activity .Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives have been studied extensively. For instance, the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific compound. For instance, 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole has a melting point of 200–202 °C .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,3,4-Thiadiazole derivatives, including 2-Iodo-5-phenyl-1,3,4-thiadiazole, have been studied for their antibacterial activity . These compounds have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus .
Antifungal Activity
In addition to antibacterial properties, 1,3,4-thiadiazole derivatives have also been explored for their antifungal activities . The broad spectrum of activity against various pathogens makes this class of compounds a promising area of research for new potent antifungal agents .
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
Some derivatives of 1,3,4-thiadiazole-2-amine, which could include 2-Iodo-5-phenyl-1,3,4-thiadiazole, have been studied as inhibitors of IMPDH . This enzyme is involved in the de novo synthesis of guanosine nucleotides and is crucial for the proliferation of cancer cells and the replication of certain viruses .
Photophysical Properties
2-Phenyl-1,3,4-thiadiazole derivatives have been studied for their photophysical properties . These properties and their inhibitory activities against SHP1 have been thoroughly studied from both theoretical simulation and experimental application aspects .
Antitumor Drug Discovery
1,3,4-Thiadiazole has been identified as a promising scaffold for antitumor drug discovery . It has been found to inhibit diverse molecular targets, including histone deacetylase (HDAC), c-Src/Abl tyrosine kinase, focal adhesion kinase (FAK), and tubulin polymerization .
Antiviral Activity
As mentioned in the IMPDH inhibition section, 1,3,4-thiadiazole derivatives can inhibit the replication of certain viruses . This suggests potential applications in the development of antiviral drugs.
Wirkmechanismus
Target of Action
1,3,4-thiadiazole derivatives have been reported to exhibit significant activity against various cancer cell lines , bacteria strains , and plant pathogens . Therefore, it can be inferred that the compound might interact with specific proteins or enzymes in these cells or organisms, disrupting their normal function.
Mode of Action
1,3,4-thiadiazole derivatives have been reported to induce apoptosis in tumor cells and hinder their cell cycle progression . This suggests that 2-Iodo-5-phenyl-1,3,4-thiadiazole might interact with its targets, leading to changes in cell cycle progression and inducing programmed cell death.
Biochemical Pathways
Some 1,3,4-thiadiazole derivatives have been reported to regulate the photosynthetic pathway of tobacco against tmv infection . This suggests that 2-Iodo-5-phenyl-1,3,4-thiadiazole might also affect similar biochemical pathways, leading to downstream effects on cellular processes.
Result of Action
1,3,4-thiadiazole derivatives have shown promising anticancer activity, suggesting their potential as lead compounds for further drug development . They have also demonstrated antibacterial activity and antifungal activities . These findings suggest that 2-Iodo-5-phenyl-1,3,4-thiadiazole might have similar effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-iodo-5-phenyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVKWGPPUVZVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-phenyl-1,3,4-thiadiazole | |
CAS RN |
1461714-16-8 | |
| Record name | 2-iodo-5-phenyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B3391120.png)

![4-Chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B3391139.png)





![2-[(2,2-Difluoroethyl)carbamoyl]acetic acid](/img/structure/B3391172.png)

